molecular formula C14H8F5NO B185996 N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide CAS No. 137124-37-9

N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide

Cat. No. B185996
CAS RN: 137124-37-9
M. Wt: 301.21 g/mol
InChI Key: MJCFQMPPJQRIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide, also known as PFP-PPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized through a specific method that involves the use of various reagents and catalysts. PFP-PPA has been found to exhibit certain biochemical and physiological effects, which have made it a subject of interest for researchers in the medical and pharmaceutical industries.

Scientific Research Applications

N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has been found to have potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a building block for the synthesis of novel compounds with potential therapeutic properties. This compound has been used to synthesize compounds that exhibit antifungal, antiviral, and anticancer activity. Additionally, this compound has been used to develop inhibitors of certain enzymes that are involved in various diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound acts as a covalent inhibitor of certain enzymes by forming a covalent bond with the active site of the enzyme. This leads to the inhibition of the enzyme's activity, which can have various effects depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
This compound has been found to exhibit certain biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been found to exhibit antifungal activity against certain strains of fungi. However, the physiological effects of this compound are not well understood, and further research is needed to fully elucidate its effects on living organisms.

Advantages and Limitations for Lab Experiments

N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize, which makes it a readily available compound for use in various experiments. Additionally, this compound has been found to exhibit potent inhibitory activity against certain enzymes, which makes it a useful tool for studying enzyme function. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide. One of the primary areas of research is the development of novel compounds based on the structure of this compound that exhibit potent therapeutic activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on living organisms. Finally, this compound could be used as a tool to study enzyme function and inhibition, which could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide involves the use of several reagents and catalysts. The first step in the synthesis process is the preparation of 2-phenylacetic acid, which is then converted into its acid chloride derivative through the use of thionyl chloride. The acid chloride derivative is then reacted with N-(2,3,4,5,6-pentafluorophenyl) hydroxylamine to yield this compound. The reaction is catalyzed by a base such as triethylamine or pyridine.

properties

CAS RN

137124-37-9

Molecular Formula

C14H8F5NO

Molecular Weight

301.21 g/mol

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H8F5NO/c15-9-10(16)12(18)14(13(19)11(9)17)20-8(21)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,20,21)

InChI Key

MJCFQMPPJQRIKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.